Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate
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Overview
Description
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a 3,5-dichlorophenyl group through an amide bond, with a hydroxyl group attached to the benzoate ring. The presence of both electron-withdrawing and electron-donating groups in its structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate typically involves the following steps:
Formation of the Amide Bond: The reaction begins with the coupling of 3,5-dichloroaniline with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the amide bond between the two components.
Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoate ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(((3,5-dichlorophenyl)amino)carbonyl)benzoic acid.
Reduction: Formation of ethyl 2-(((3,5-dichlorophenyl)amino)methyl)-2-hydroxybenzoate.
Substitution: Formation of ethyl 2-(((3,5-diaminophenyl)amino)carbonyl)-2-hydroxybenzoate or ethyl 2-(((3,5-dithiophenyl)amino)carbonyl)-2-hydroxybenzoate.
Scientific Research Applications
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
- 2-(((3,5-dichlorophenyl)amino)carbonyl)benzoic acid
Uniqueness
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is unique due to the presence of both the ethyl ester and hydroxyl groups, which provide distinct chemical and biological properties
Properties
CAS No. |
38507-87-8 |
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Molecular Formula |
C16H15Cl2NO4 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
ethyl 6-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-2-23-14(20)13-5-3-4-6-16(13,22)15(21)19-12-8-10(17)7-11(18)9-12/h3-5,7-9,22H,2,6H2,1H3,(H,19,21) |
InChI Key |
IARICXOFTCUCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CCC1(C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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